![molecular formula C15H20O B1235749 (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol CAS No. 62706-41-6](/img/structure/B1235749.png)
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol is a diterpenoid compound isolated from the leaves of the plant Isodon parvifolius. This plant is primarily found in regions such as Sichuan Province, Shanxi Province, and the Tibet Autonomous Region in China . Diterpenoids, including parvifolin, are known for their diverse structures and bioactivities, making them a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The isolation of parvifolin involves several chromatographic techniques. The aerial parts of Isodon parvifolius are collected and subjected to extraction processes using solvents like methanol. The crude extract is then fractionated using silica gel column chromatography, followed by further purification using high-performance liquid chromatography (HPLC) to obtain pure parvifolin .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for parvifolin. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize parvifolin, leading to the formation of different oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce parvifolin, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the parvifolin molecule.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of parvifolin.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol and its derivatives are studied for their unique chemical properties and potential use as intermediates in organic synthesis.
Biology: The compound exhibits bioactive properties, making it a subject of interest in biological studies.
Wirkmechanismus
The mechanism of action of parvifolin involves its interaction with specific molecular targets and pathways within cells. The compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines by activating specific signaling pathways. This apoptotic effect is achieved through the modulation of proteins involved in cell survival and death .
Vergleich Mit ähnlichen Verbindungen
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol is part of a larger group of diterpenoids found in the Isodon genus. Similar compounds include:
- Hebeirubescensin L
- Rabescensin C
- Trichokaurin
These compounds share structural similarities with parvifolin but differ in their specific functional groups and bioactivities. This compound’s unique structure and bioactive properties distinguish it from these related diterpenoids .
Eigenschaften
CAS-Nummer |
62706-41-6 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(6Z,10R)-3,6,10-trimethyl-5,8,9,10-tetrahydrobenzo[8]annulen-2-ol |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-11(2)14-9-15(16)12(3)8-13(14)7-10/h5,8-9,11,16H,4,6-7H2,1-3H3/b10-5-/t11-/m1/s1 |
InChI-Schlüssel |
SVHIJLOAVJCJNN-GULOHRGCSA-N |
SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
Isomerische SMILES |
C[C@@H]1CC/C=C(\CC2=C1C=C(C(=C2)C)O)/C |
Kanonische SMILES |
CC1CCC=C(CC2=C1C=C(C(=C2)C)O)C |
Synonyme |
parvifoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


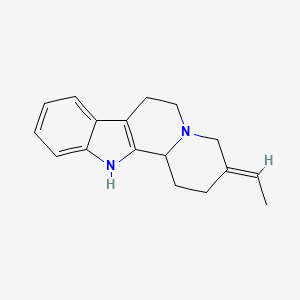
![N-[(5E,9E,11E)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B1235667.png)

](/img/structure/B1235670.png)
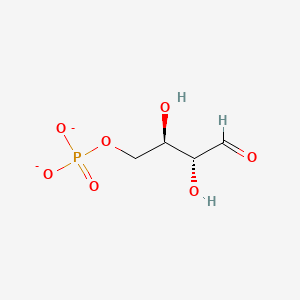

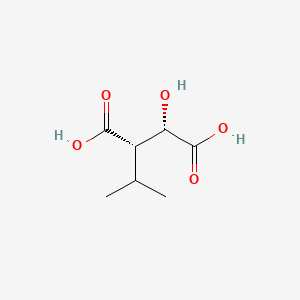
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235677.png)
![(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1235680.png)
![5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1235681.png)
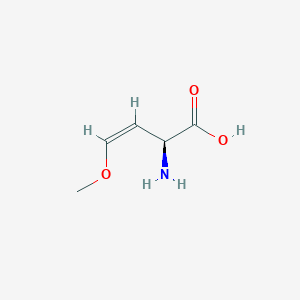

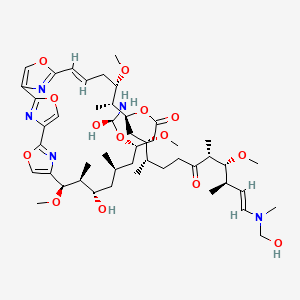
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
